molecular formula C12H13BrClN3 B14906738 2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline

2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline

Cat. No.: B14906738
M. Wt: 314.61 g/mol
InChI Key: DLQLILSMMOYSKR-UHFFFAOYSA-N
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Description

2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline is a synthetic organic compound that belongs to the class of aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the imidazole ring: Starting from appropriate precursors, the imidazole ring can be synthesized through cyclization reactions.

    Introduction of the chloro group: Chlorination of the imidazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the aniline moiety: The aniline derivative can be introduced through nucleophilic substitution reactions.

    Bromination: The final step involves the bromination of the aniline derivative using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline involves its interaction with specific molecular targets and pathways. The presence of the bromo and chloro groups, as well as the imidazole ring, may contribute to its binding affinity and activity. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2-chloro-4-methylphenyl)acetamide
  • 5-Bromo-2-chloro-N-(4-methylphenyl)benzamide
  • 2-Chloro-N-(5-bromo-1-methyl-1H-imidazol-2-yl)methyl)-4-methylaniline

Uniqueness

2-Bromo-N-((5-chloro-1-methyl-1h-imidazol-2-yl)methyl)-4-methylaniline is unique due to the specific arrangement of its functional groups, which may impart distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions and reactivity that can be leveraged in various applications.

Properties

Molecular Formula

C12H13BrClN3

Molecular Weight

314.61 g/mol

IUPAC Name

2-bromo-N-[(5-chloro-1-methylimidazol-2-yl)methyl]-4-methylaniline

InChI

InChI=1S/C12H13BrClN3/c1-8-3-4-10(9(13)5-8)15-7-12-16-6-11(14)17(12)2/h3-6,15H,7H2,1-2H3

InChI Key

DLQLILSMMOYSKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=NC=C(N2C)Cl)Br

Origin of Product

United States

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